molecular formula C17H14ClN3O2 B2631952 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 946316-05-8

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2631952
CAS No.: 946316-05-8
M. Wt: 327.77
InChI Key: RFKGUSAJYJKYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. It features a molecular structure that incorporates both an isoxazole ring, substituted with a 4-chlorophenyl group, and a acetamide linker connected to a pyridinylmethyl moiety. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities . This specific molecular architecture makes it a valuable chemical tool for researchers exploring new therapeutic agents. Potential research applications for this compound include use as a building block in the synthesis of more complex molecules or as a core structure for screening in biological assays. Researchers may investigate its potential interactions with various enzymatic targets or cellular pathways. Its structural features suggest it could be of particular value in projects focused on developing anti-infective or anti-viral agents, as similar isoxazole-containing analogs have been studied for such properties . The product is provided for non-clinical, non-diagnostic applications and is intended solely for use by qualified laboratory and research professionals. It is not for use in humans, as a food additive, or for any veterinary purposes.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-13-6-4-12(5-7-13)16-9-15(21-23-16)10-17(22)20-11-14-3-1-2-8-19-14/h1-9H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGUSAJYJKYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Pyridinylmethyl Acetamide Moiety: The final step involves the coupling of the isoxazole intermediate with pyridin-2-ylmethylamine and acetic anhydride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the isoxazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted isoxazole or pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, as anticancer agents. Isoxazoles are recognized for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study investigating the anticancer properties of isoxazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Isoxazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Research Findings:
In vitro assays showed that isoxazole-containing compounds could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that involves the suppression of NF-kB signaling pathways .

Neurological Applications

There is emerging evidence supporting the neuroprotective effects of isoxazole derivatives. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects.

Example:
Research has indicated that certain isoxazole derivatives can enhance cognitive function in animal models of Alzheimer’s disease by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain .

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, we analyze structurally analogous compounds from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Notes Source
Target Compound : this compound 4-Chlorophenyl, isoxazole, pyridin-2-ylmethyl Hypothesized enzyme/receptor modulation N/A
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoroindolinone, methylisoxazole, pyridin-4-yl Reported activity value: 5.797 (unspecified) Journal (2020)
(E)-2-(5-Methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Methylindolinone, methylisoxazole, quinoline Reported activity value: 5.408 (unspecified) Journal (2020)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Bromophenyl, pyridazinone, methoxybenzyl Potent FPR2 agonist (calcium mobilization, chemotaxis) Journal (2013)
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Ethoxybenzothiazole, 4-chlorophenyl Patent application (structural analog) Patent (2018)

Key Observations :

Substituent Effects on Activity: The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to the fluoro or methyl substituents in ’s indolinone derivatives. Replacement of pyridin-2-ylmethyl with quinolin-6-yl (as in ) reduces activity (5.408 vs. 5.797), suggesting steric hindrance or altered π-π stacking interactions .

Heterocyclic Core Variations: Isoxazole vs. Pyridazinone: ’s pyridazinone derivatives exhibit agonist activity at FPR2 receptors due to their planar, electron-rich cores. The target compound’s isoxazole may offer similar rigidity but with distinct hydrogen-bonding capabilities . Benzothiazole vs. Isoxazole: The patent compound in replaces isoxazole with benzothiazole, which increases aromatic surface area and may enhance metabolic stability .

Pharmacokinetic Considerations: The pyridin-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the quinolin-6-yl substituent in , which is bulkier and more lipophilic . The ethoxy group in ’s benzothiazole derivative could enhance oral bioavailability by modulating logP values .

Research Findings and Gaps

  • Activity Data Limitations : The biological activity values (e.g., 5.797, 5.408) in lack context (e.g., IC50, Ki). Further studies are needed to correlate the target compound’s structure with specific assays (e.g., enzyme inhibition, receptor binding) .
  • Target Specificity: While highlights FPR2 agonism in pyridazinones, the target compound’s isoxazole core may redirect activity toward other targets (e.g., COX-2, HIV protease) .
  • Synthetic Accessibility : The patent compound in employs a benzothiazole scaffold, which is synthetically simpler than the target’s isoxazole-pyridine hybrid. This suggests trade-offs between complexity and manufacturability .

Biological Activity

The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS Number: 1236270-13-5) is a member of the isoxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3O3C_{15}H_{14}ClN_{3}O_{3}, with a molecular weight of 319.74 g/mol. Its structure features a chlorophenyl group and an isoxazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H14ClN3O3
Molecular Weight319.74 g/mol
CAS Number1236270-13-5

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a related study demonstrated that various isoxazole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against common pathogens like Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like chlorine enhances the antibacterial efficacy, suggesting that the chlorophenyl group in our compound may similarly potentiate its antimicrobial action.

Analgesic Activity

The analgesic potential of isoxazole derivatives has been explored in various pharmacological tests. In one study, compounds related to isoxazole were evaluated using the writhing test and hot plate test, revealing significant analgesic effects without acute toxicity . This suggests that this compound could also possess similar analgesic properties, warranting further investigation.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the phenyl and isoxazole rings in modulating biological activity. For instance, modifications at specific positions on the isoxazole ring have been shown to enhance binding affinity to molecular targets involved in pain and inflammation . The incorporation of a pyridine moiety in our compound may also contribute to improved pharmacokinetic properties.

Case Studies

  • Antibacterial Evaluation : A series of isoxazole derivatives were synthesized and tested for antibacterial properties. The findings indicated a strong correlation between structural modifications and antimicrobial efficacy, highlighting the potential of similar compounds, including our target compound, in clinical applications .
  • Analgesic Testing : In a study assessing various compounds for analgesic activity, derivatives containing an isoxazole ring demonstrated significant pain relief effects in rodent models without notable side effects . This suggests that our compound may also be effective in pain management therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

A robust synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example, substituting halogens (e.g., fluorine or chlorine) with pyridylmethoxy groups under alkaline conditions (pH ~9–11) can yield intermediates, followed by iron-powder reduction in acidic media (e.g., HCl) to generate aniline derivatives. Condensation with cyanoacetic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) is effective for forming acetamide bonds . To optimize yields, employ statistical design of experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading. Central composite designs are particularly useful for identifying critical parameters .

Q. What analytical techniques are essential for structural elucidation and physicochemical characterization of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the isoxazole ring and acetamide linkage via 1H^1H- and 13C^{13}C-NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ or [M+Na]+ ions).
  • HPLC-PDA/UV : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients.
  • LogD/pKa Determination : Use shake-flask or potentiometric titration (e.g., Sirius T3 instrument) to predict solubility and membrane permeability .

Q. Which in vitro assays are suitable for preliminary biological evaluation of this compound?

Start with target-agnostic assays to profile bioactivity:

  • Kinase Inhibition Screening : Use ADP-Glo™ assays against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .
  • Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values as benchmarks.
  • Metabolic Stability : Assess liver microsome (human/rat) half-life to prioritize derivatives for in vivo studies .

Advanced Research Questions

Q. How can computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) guide the design of derivatives with enhanced target affinity?

Molecular docking (e.g., AutoDock Vina, Glide) can predict binding modes to targets like kinases or GPCRs. Focus on optimizing hydrogen bonds between the pyridylmethyl group and catalytic residues (e.g., ATP-binding pockets). QM/MM calculations (e.g., Gaussian, ORCA) refine electronic interactions, such as charge transfer in the isoxazole ring. ICReDD’s integrated computational-experimental workflow accelerates lead optimization by pre-screening reaction pathways and binding energies . For example, derivatives with electron-withdrawing groups (e.g., -CF3_3) on the chlorophenyl ring may enhance target engagement .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic limitations. Address this via:

  • Physicochemical Profiling : Measure solubility (e.g., kinetic solubility in PBS) and logP (e.g., <3 for oral bioavailability).
  • Metabolite Identification : Use LC-MS/MS to detect Phase I/II metabolites in hepatocyte incubations.
  • Proteomic Mapping : SILAC-based proteomics can identify off-target effects masking in vivo efficacy .

Q. How can advanced statistical models optimize reaction yields and impurity control during scale-up?

Apply response surface methodology (RSM) to model non-linear relationships between variables (e.g., reagent stoichiometry, mixing rate). For impurity suppression:

  • Principal Component Analysis (PCA) : Correlate side products with pH or temperature fluctuations.
  • Machine Learning (ML) : Train models on historical batch data to predict optimal conditions (e.g., ≥80% yield, ≤0.5% impurities) .

Q. What methodologies integrate high-throughput screening (HTS) with structure-activity relationship (SAR) studies?

  • Fragment-Based Screening : Use SPR or thermal shift assays to identify binding fragments, then merge pharmacophores (e.g., isoxazole + pyridylmethyl groups).
  • Parallel Synthesis : Generate libraries via Ugi or Suzuki-Miyaura reactions, varying substituents on the chlorophenyl ring.
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., -OCH3_3 vs. -Cl) to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.